Iprauntf2
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Overview
Description
Iprauntf2: , also known as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is a colorless to pale yellow solid compound. It is a synergistic catalyst of gold and is widely used in organic synthesis. The compound is known for its ability to participate in carbon-carbon coupling reactions, transition metal-catalyzed reactions, and other significant organic conversion reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene] (IMes): This is the initial step in the preparation of Iprauntf2.
Reaction with Trifluoromethanesulfonimide (SO2CF3): The IMes compound is reacted with trifluoromethanesulfonimide to form [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene][bis(trifluoromethanesulfonyl)imide] (IMes[SO2CF3]).
Final Product Formation: The final product, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), is obtained by reacting IMes[SO2CF3] with a gold(I) salt such as chloroaurate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent degradation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Iprauntf2 can participate in oxidation reactions, often catalyzing the formation of various oxidation products.
Reduction: The compound can also be involved in reduction reactions, facilitating the reduction of specific substrates.
Substitution: this compound is known to catalyze substitution reactions, where it helps in the replacement of one functional group with another.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions involving this compound include alcohols, alkynes, and various organic substrates.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various biological applications.
Medicine:
Drug Development: this compound is explored for its potential in drug development, particularly in the synthesis of complex organic molecules that are used as pharmaceutical intermediates.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Iprauntf2 exerts its effects through its role as a gold catalyst. The compound facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The gold center in this compound interacts with substrates, enabling efficient catalysis of oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): This compound is similar to Iprauntf2 but lacks the bis(trifluoromethanesulfonyl)imide group.
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]silver(I): This silver analog of this compound exhibits similar catalytic properties but with different reactivity profiles.
Uniqueness: this compound is unique due to its combination of a gold center with the bis(trifluoromethanesulfonyl)imide group, which enhances its catalytic activity and stability. This makes it particularly effective in catalyzing a wide range of organic reactions under mild conditions .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIVRFMRMHJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37AuF6N3O4S2-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951776-24-2 |
Source
|
Record name | [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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